Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
CAS No.: 511532-96-0
Cat. No.: VC0004569
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide - 511532-96-0](/images/no_structure.jpg)
CAS No. | 511532-96-0 |
---|---|
Molecular Formula | C23H22Cl2N4O |
Molecular Weight | 441.3 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) |
Standard InChI Key | FNOMTMVRTBHRET-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 |
Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 |
Chemical Identity and Structural Features
Molecular Characteristics
GP1a possesses the molecular formula C₂₃H₂₂Cl₂N₄O and a molecular weight of 441.3 g/mol . The compound’s structure integrates three fused rings: a benzene ring substituted with two chlorine atoms, a pyrazole ring, and an indene system (Figure 1). The piperidinyl group at the carboxamide position enhances solubility and receptor binding specificity .
Table 1: Key Molecular Descriptors of GP1a
Property | Value |
---|---|
IUPAC Name | 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 |
InChIKey | FNOMTMVRTBHRET-UHFFFAOYSA-N |
Topological Polar Surface Area | 67.8 Ų |
Synthetic Analogues and Derivatives
GP1a belongs to a broader class of 1,4-dihydroindeno[1,2-c]pyrazole derivatives developed through scaffold hybridization strategies. Structural modifications, such as replacing the piperidinyl group with cyclohexyl (as in GP2a) or fenchyl moieties, alter CB2 binding kinetics and selectivity . For instance, GP2a (CAS 919077-81-9) exhibits a CB2 Ki of 7.6 nM compared to GP1a’s sub-10 nM affinity, highlighting the impact of carboxamide substitutions .
Pharmacological Profile
Cannabinoid Receptor Affinity
GP1a demonstrates high selectivity for CB2 over CB1 receptors, with reported Ki values of <10 nM for CB2 and >1,000 nM for CB1 . This selectivity profile minimizes central nervous system (CNS) side effects associated with CB1 activation, making it a promising candidate for peripheral inflammatory conditions.
Table 2: Receptor Binding Affinities of GP1a and Analogues
Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Ratio (CB1/CB2) |
---|---|---|---|
GP1a | <10 | >1,000 | >100 |
GP2a | 7.6 | 900 | 118 |
WIN55,212-2 | 3.3 | 1.9 | 0.58 |
Anti-Inflammatory Mechanisms
In macrophage models, GP1a pretreatment (10 µM) reduces proinflammatory cytokine production by 40–60%, including TNF-α and IL-6, via CB2-dependent pathways . The compound suppresses NF-κB signaling, downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Additionally, GP1a modulates lipid metabolism genes (dgat1, cd36), reducing lipid droplet accumulation in infected macrophages by 30–50% .
Therapeutic Applications
Inflammatory Diseases
GP1a’s ability to attenuate macrophage activation positions it as a potential therapy for:
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Rheumatoid arthritis: CB2 activation reduces joint inflammation in murine models .
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Atherosclerosis: By inhibiting foam cell formation via CD36 downregulation .
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Neuroinflammation: CB2 agonists show efficacy in Alzheimer’s and multiple sclerosis models .
"The CB2 receptor’s role in immune regulation makes GP1a a cornerstone for next-generation anti-inflammatory therapies." — Adapted from Murineddu et al. (2012) .
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